2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole
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Overview
Description
2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where an indole derivative is alkylated using a chlorobutyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include controlling the temperature, reaction time, and the molar ratios of reactants. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with alcohol or alkane groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobutyl)-1,3-dioxolane
- 2-(3-Chloropropyl)-1,3-dioxolane
- 2-Chloromethyl-1,3-dioxolane
Uniqueness
2-(4-Chlorobutyl)-1-methyl-3-phenyl-1H-indole is unique due to its specific structural features, including the indole core and the chlorobutyl and phenyl substituents. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
CAS No. |
827017-55-0 |
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Molecular Formula |
C19H20ClN |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
2-(4-chlorobutyl)-1-methyl-3-phenylindole |
InChI |
InChI=1S/C19H20ClN/c1-21-17-12-6-5-11-16(17)19(15-9-3-2-4-10-15)18(21)13-7-8-14-20/h2-6,9-12H,7-8,13-14H2,1H3 |
InChI Key |
YKWNVXHHDAFTPK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1CCCCCl)C3=CC=CC=C3 |
Origin of Product |
United States |
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